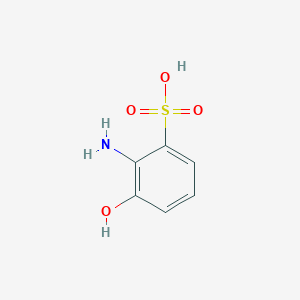

2-Amino-3-hydroxybenzene-1-sulfonic acid

Description

2-Amino-3-hydroxybenzene-1-sulfonic acid is an aromatic sulfonic acid derivative featuring a benzene ring substituted with amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H) groups at positions 2, 3, and 1, respectively. This article compares its hypothesized characteristics with structurally similar compounds, emphasizing substituent effects, synthesis pathways, and functional uses.

Properties

CAS No. |

10462-50-7 |

|---|---|

Molecular Formula |

C6H7NO4S |

Molecular Weight |

189.19 g/mol |

IUPAC Name |

2-amino-3-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H7NO4S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) |

InChI Key |

WAPRMAKDPQYODC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-hydroxybenzene-1-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 2-amino-3-hydroxybenzene. This process typically uses sulfuric acid as the sulfonating agent under controlled temperature conditions . Another method involves the nitration of 2-hydroxybenzenesulfonic acid followed by reduction to introduce the amino group .

Industrial Production Methods

In industrial settings, the production of 2-Amino-3-hydroxybenzene-1-sulfonic acid often involves large-scale sulfonation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like sulfuric acid and chlorosulfonic acid.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, such as sulfonated quinones and amino-substituted benzene compounds .

Scientific Research Applications

2-Amino-3-hydroxybenzene-1-sulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound is utilized in biochemical assays and as a reagent in enzyme studies.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxybenzene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its sulfonic acid group enhances its solubility in water, facilitating its use in aqueous reactions. The amino and hydroxyl groups allow for hydrogen bonding and other interactions with biological molecules, making it useful in biochemical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Configuration and Aromatic Backbone

- 2-Amino-p-benzenedisulfonic Acid (Aniline-2,5-disulfonic Acid) Structure: Benzene ring with -NH₂ at position 2 and two -SO₃H groups at positions 2 and 5. Properties: High water and alcohol solubility due to dual sulfonic acid groups . Synthesis: Derived via reduction of sodium-2-nitrobenzene disulfonate using iron and acetic acid . Application: Intermediate in chemical synthesis . Key Difference: The target compound has a monosulfonic acid group and an additional hydroxyl substituent, which may reduce solubility compared to disulfonic analogs but enhance reactivity in oxidation-sensitive reactions.

- 4-Amino-3-hydroxynaphthalene-1-sulphonic Acid Structure: Naphthalene backbone with -NH₂ (position 4), -OH (position 3), and -SO₃H (position 1). Application: Used as an intermediate in dyes or pharmaceuticals .

Aliphatic vs. Aromatic Sulfonic Acids

- 2-Aminoethanesulfonic Acid (Taurine) Structure: Aliphatic chain with -NH₂ and -SO₃H groups. Properties: Widely used in biochemistry due to its zwitterionic nature and compatibility with physiological systems . Key Difference: Aliphatic sulfonates like taurine lack aromatic resonance stabilization, making them less thermally stable but more flexible in biological environments compared to rigid aromatic systems.

Chiral Sulfonates

- Sodium (S)-2-Amino-3-phenylpropane-1-sulfonate Hydrochloride Structure: Propane backbone with -NH₂, -SO₃H, and a phenyl group, featuring stereochemistry at position 2 . Application: Potential use in enantioselective synthesis or pharmaceuticals. Key Difference: The chiral center and alkyl chain introduce steric effects absent in planar aromatic systems, influencing reactivity and interaction with biological targets.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

Substituent Position and Solubility: Dual sulfonic acid groups (e.g., in 2-amino-p-benzenedisulfonic acid) enhance water solubility compared to monosulfonic derivatives . However, hydroxyl groups (as in the target compound) may introduce hydrogen bonding, offsetting solubility losses.

Synthesis Pathways :

- Aromatic sulfonates are often synthesized via sulfonation or nitro-group reduction (e.g., ), while aliphatic analogs like taurine are produced through biochemical pathways or direct sulfonation of amines .

Applications :

- Benzene- and naphthalene-based sulfonates are preferred in dyes and agrochemicals due to aromatic stability . Aliphatic sulfonates dominate biochemical applications due to biocompatibility .

Steric and Electronic Effects: Chiral sulfonates (e.g., ) highlight the role of stereochemistry in drug design, a factor less relevant in non-chiral aromatic systems like the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.